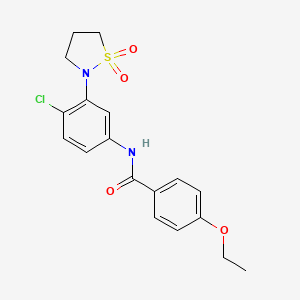

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzamide

Description

Properties

IUPAC Name |

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O4S/c1-2-25-15-7-4-13(5-8-15)18(22)20-14-6-9-16(19)17(12-14)21-10-3-11-26(21,23)24/h4-9,12H,2-3,10-11H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKYTBJWZCBFTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro-substituted phenyl group, an ethoxybenzamide moiety, and a dioxidoisothiazolidine structure. The presence of these functional groups suggests potential interactions with various biological targets, contributing to its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C19H24ClN3O4S |

| Molecular Weight | 425.93 g/mol |

| CAS Number | Not specified |

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of isothiazolidines have shown promising results against various bacterial strains. The dioxidoisothiazolidine moiety may enhance the compound's interaction with microbial membranes, potentially leading to increased permeability and cell lysis.

Cytotoxicity and Anticancer Potential

There is emerging evidence that compounds containing dioxidoisothiazolidine structures may exhibit cytotoxic effects on cancer cell lines:

- Cell Line Studies : Case studies have demonstrated that similar compounds can induce apoptosis in various cancer cell lines through the activation of caspase pathways.

Study 1: Antimicrobial Activity Assessment

In a comparative study of various isothiazolidine derivatives, this compound was tested for its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, with observed MIC values aligning with those of established antimicrobial agents.

Study 2: Cytotoxic Effects on Cancer Cells

A recent investigation evaluated the cytotoxic effects of the compound on human lung cancer (A549) and breast cancer (MCF-7) cell lines. The study revealed that the compound induced a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent. Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment .

Comparison with Similar Compounds

Functional Group and Substituent Analysis

The table below highlights key structural and functional differences between the target compound and analogs:

Key Observations:

- Sulfone vs. Sulfonyl Groups : The target’s 1,1-dioxidoisothiazolidinyl group (a cyclic sulfone) distinguishes it from triazole derivatives in , which feature linear sulfonyl groups. Sulfones are electron-withdrawing and may enhance metabolic stability compared to sulfonamides .

- Halogenation Patterns : The target’s single chloro substituent contrasts with etobenzanid’s 2,3-dichlorophenyl group. Dichloro-substituted compounds often exhibit stronger pesticidal activity due to increased lipophilicity, suggesting the target may have a different efficacy profile .

- Ethoxy vs.

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzamide?

Synthetic optimization requires multi-step analysis, including reagent selection, temperature control, and intermediate purification. For example, coupling reactions involving chlorinated phenyl intermediates and isothiazolidinone derivatives often employ palladium catalysts or nucleophilic substitutions under inert atmospheres . Stepwise monitoring via TLC or HPLC is critical to minimize side products like unreacted amines or over-alkylated byproducts. Evidence from analogous compounds highlights the use of trifluoromethyl-containing reagents to enhance reaction specificity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Comprehensive characterization involves:

- 1H/13C NMR : To confirm regiochemistry of the chloro and ethoxy substituents and verify isothiazolidinone ring formation (e.g., deshielded protons near electron-withdrawing groups) .

- High-resolution mass spectrometry (HRMS) : For precise molecular weight validation, especially to distinguish isotopic patterns from chlorine .

- UV-Vis spectroscopy : To assess electronic transitions influenced by the benzamide and isothiazolidinone moieties, which may correlate with bioactivity .

Q. How should researchers design assays to screen for biological activity in this compound?

Initial screening should prioritize target-specific assays based on structural analogs. For example:

- Enzyme inhibition assays : Use recombinant enzymes (e.g., kinases or proteases) with fluorogenic substrates to quantify IC50 values .

- Cellular viability assays : Test against cancer cell lines (e.g., HepG2 or MCF-7) using MTT or ATP-luminescence, comparing dose-response curves to reference inhibitors .

- Antimicrobial disk diffusion : Assess bacterial/fungal growth inhibition zones at varying concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be structured to improve this compound’s bioactivity?

SAR strategies include:

- Functional group substitutions : Replace the ethoxy group with methoxy or trifluoromethoxy to modulate lipophilicity and metabolic stability .

- Isothiazolidinone ring modifications : Introduce sulfone or sulfonamide variants to enhance electron-withdrawing effects .

- Pharmacophore mapping : Use X-ray crystallography (as in ) or docking simulations to identify critical binding interactions with target proteins .

Q. How should contradictory data in biological activity profiles be resolved?

Discrepancies in bioactivity may arise from assay conditions (e.g., pH, serum proteins) or off-target effects. Mitigation steps:

- Dose-response validation : Replicate assays across multiple labs with standardized protocols .

- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may skew results .

- Target specificity screens : Employ CRISPR knockouts or siRNA silencing to confirm mechanism-of-action .

Q. What computational approaches are suitable for predicting this compound’s physicochemical properties?

- Molecular dynamics (MD) simulations : Model solubility and membrane permeability using logP and polar surface area calculations .

- Density functional theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications .

- QSAR models : Train algorithms on datasets of benzamide derivatives to forecast ADMET profiles .

Q. What methodologies address solubility and formulation challenges for in vivo studies?

Q. What safety protocols are recommended for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.